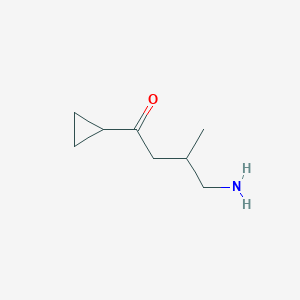
4-Amino-1-cyclopropyl-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-cyclopropyl-3-methylbutan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is known for its unique structural features, including a cyclopropyl group and an amino group attached to a butanone backbone. It is used in various scientific research applications due to its reactivity and selectivity.
準備方法
The synthesis of 4-Amino-1-cyclopropyl-3-methylbutan-1-one involves several steps, typically starting with the preparation of the cyclopropyl group and its subsequent attachment to the butanone backbone. One common method involves the reaction of cyclopropylamine with a suitable precursor under controlled conditions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
化学反応の分析
4-Amino-1-cyclopropyl-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products .
科学的研究の応用
4-Amino-1-cyclopropyl-3-methylbutan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 4-Amino-1-cyclopropyl-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the cyclopropyl group provides steric hindrance and influences the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
類似化合物との比較
4-Amino-1-cyclopropyl-3-methylbutan-1-one can be compared with other similar compounds, such as:
4-Amino-1-cyclopropylbutan-1-one: Lacks the methyl group, which can influence its reactivity and selectivity.
4-Amino-3-methylbutan-1-one: Lacks the cyclopropyl group, affecting its steric properties and interactions.
1-Cyclopropyl-3-methylbutan-1-one:
生物活性
4-Amino-1-cyclopropyl-3-methylbutan-1-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as a derivative of cyclopropyl amine, features a cyclopropyl ring attached to an amino group and a ketone functional group. Its molecular formula is C7H13N with a molecular weight of approximately 113.19 g/mol. The structure can be represented as follows:
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin receptors. This interaction can lead to significant effects on mood regulation and cognitive functions.
Potential Targets:
- Dopamine Receptors : May influence reward pathways and behaviors associated with addiction.
- Serotonin Receptors : Could affect mood and anxiety levels.
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological activities:
- Antidepressant-like Effects : In animal models, the compound has demonstrated potential antidepressant properties, suggesting its role in enhancing mood and reducing anxiety symptoms.
- Neuroprotective Effects : Research indicates that it may offer neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Studies and Experimental Data
- Study on Antidepressant Activity :
- Neuroprotective Studies :
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
4-amino-1-cyclopropyl-3-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(5-9)4-8(10)7-2-3-7/h6-7H,2-5,9H2,1H3 |
InChIキー |
XEUOONRMNNMEGG-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C1CC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















